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molecular formula C12H10N2O2S3 B8274793 1,3-Dithenoyl-2-methylthio-pseudourea

1,3-Dithenoyl-2-methylthio-pseudourea

Cat. No. B8274793
M. Wt: 310.4 g/mol
InChI Key: AINUDKWQZDYOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04011236

Procedure details

A suspension of 5.56 g. (0.02 mole) of 2-methylthiopseudourea sulfate, 4.0 g. (0.04 mole) triethylamine and 50 ml. of dimethylformamide is cooled to 0° C. and treated with a solution of 5.88 g. (0.04 mole) of 2-thenoyl chloride in 15 ml. of dimethylformamide. The reaction mixture is allowed to warm to room temperature, stirred for 2 hours and is then poured onto 500 g. of an ice-water mixture. The colorless solid product is separated by filtration and washed with water. This solid is recrystallized from ethanol to give 1,3-dithenoyl-2-methylthio-pseudourea, m.p. 166°-167° C.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[CH3:6][S:7][C:8](=[NH:10])[NH2:9].C(N([CH2:16][CH3:17])CC)C.[C:18]1([C:23](Cl)=[O:24])[S:22][CH:21]=[CH:20][CH:19]=1>CN(C)C=O>[C:18]1([C:23]([NH:10][C:8](=[N:9][C:23](=[O:24])[C:18]2[S:22][CH:17]=[CH:16][CH:19]=2)[S:7][CH3:6])=[O:24])[S:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
S(=O)(=O)(O)O.CSC(N)=N
Step Two
Name
Quantity
0.04 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.04 mol
Type
reactant
Smiles
C1(=CC=CS1)C(=O)Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 5.56 g
ADDITION
Type
ADDITION
Details
treated with a solution of 5.88 g
ADDITION
Type
ADDITION
Details
is then poured onto 500 g
CUSTOM
Type
CUSTOM
Details
The colorless solid product is separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
This solid is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CS1)C(=O)NC(SC)=NC(C1=CC=CS1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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